
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide is an organic compound with the molecular formula C13H11N3O3 It is a derivative of benzamide, where the benzamide core is substituted with a methyl group, a nitro group, and a pyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide typically involves the nitration of 3-methylbenzamide followed by the introduction of the pyridinyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the pyridinyl group can be carried out using a coupling reaction with 2-chloropyridine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can act as a nucleophile.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 3-Methyl-2-amino-N-(2-pyridinyl)benzamide.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Oxidation: 3-Carboxy-2-nitro-N-(2-pyridinyl)benzamide.
科学研究应用
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or polymers.
作用机制
The mechanism of action of 3-Methyl-2-nitro-N-(2-pyridinyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinyl group can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Methyl-N-(3-pyridinyl)benzamide
- N-(3-Methyl-2-pyridinyl)benzamide
- 2-Methyl-N-(4-methyl-2-pyridinyl)benzamide
- 3-Nitro-N-(2-pyridinyl)benzamide
Uniqueness
3-Methyl-2-nitro-N-(2-pyridinyl)benzamide is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
600128-25-4 |
|---|---|
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC 名称 |
3-methyl-2-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C13H11N3O3/c1-9-5-4-6-10(12(9)16(18)19)13(17)15-11-7-2-3-8-14-11/h2-8H,1H3,(H,14,15,17) |
InChI 键 |
ZDLTYOVPUAHOPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


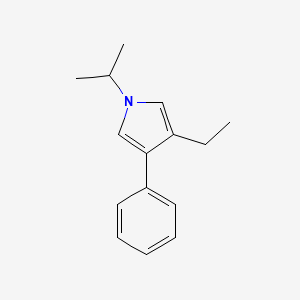

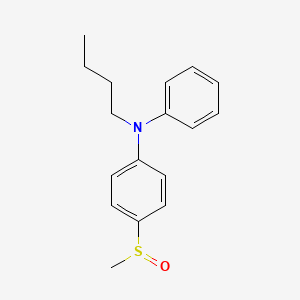
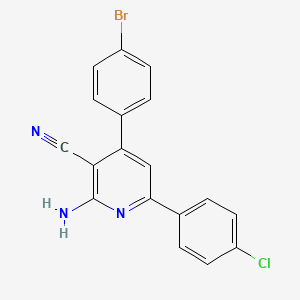
![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)
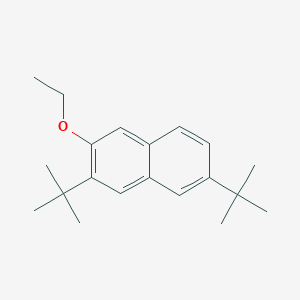
![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)
![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)

![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)

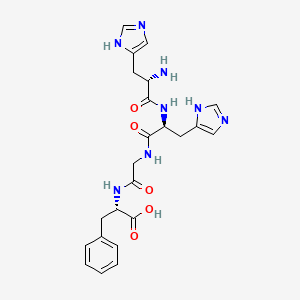
![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
